6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide
Description
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide is a naphthalimide-derived compound characterized by a hexanamide linker connecting a benzo[de]isoquinoline-1,3-dione core to a 4-sulfamoylphenyl group. Its molecular formula is C24H22BrN3O3 (monoisotopic mass: 479.084454 Da) . The compound’s structure combines a rigid aromatic system with a flexible aliphatic chain and a sulfonamide group, which may enhance solubility and target binding.
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c25-33(31,32)18-13-11-17(12-14-18)26-21(28)10-2-1-3-15-27-23(29)19-8-4-6-16-7-5-9-20(22(16)19)24(27)30/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKKHBFABREMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzo[de]isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore due to its biological activity linked to the benzoisoquinoline core. Modifications with the hexanamide group can lead to compounds with enhanced properties such as:
- Anti-cancer Activity : The compound's ability to intercalate with DNA disrupts cancer cell function, potentially leading to cell death.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential use in developing new antibiotics.
Research has shown that derivatives of this compound possess significant biological activities:
- Antioxidant Properties : Demonstrated through DPPH assay results showing effective free radical scavenging abilities.
- Neuroprotective Effects : In vitro studies indicate protection against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.
- Cytotoxicity Studies : Evaluated against various cancer cell lines, showing lower cytotoxicity compared to established chemotherapeutics, indicating a safer profile for therapeutic use.
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study A | DPPH Assay | Significant antioxidant activity observed; IC50 values lower than curcumin. |
| Study B | SH-SY5Y Cell Line | Reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. |
| Study C | Cytotoxicity Testing | Low cytotoxicity in comparison to standard chemotherapeutics; potential for use in cancer therapy. |
Industrial Applications
In addition to medicinal uses, this compound has potential applications in:
- Materials Science : Its unique chemical properties make it suitable for developing advanced materials such as polymers and dyes.
- Electronics and Photonics : The compound can serve as a precursor for synthesizing functional materials used in electronic devices.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Binding Affinity
Sulfamoyl vs. Sulfur-Containing Analogs
- Compound 3 vs. Compound 4 (): Replacement of a sulfur atom with a sulfamoyl group in compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid) increased binding affinity from −7.94 kcal/mol (compound 3) to −8.53 kcal/mol, attributed to enhanced hydrogen bonding and electrostatic interactions . The target compound’s 4-sulfamoylphenyl group likely confers similar advantages in target engagement.
Chain Length and Terminal Groups
- Compound 11d (): This LPA2 agonist (5-chloro-2-(N-(4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid) features a butyl chain and picomolar activity (EC50 = 5.06 × 10⁻³ nM). Comparatively, the target compound’s hexanamide chain may improve membrane permeability due to increased hydrophobicity, though this could reduce solubility .
- Phosphonylated Triazoles ():
Derivatives with varying aliphatic chains (e.g., propylphosphonate 17c ) showed chain length-dependent bioactivity. The hexanamide chain in the target compound may balance flexibility and steric effects for optimal receptor interactions .
Plant Growth Regulation and Fungicidal Activity
- N-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)-amide Derivatives (): Analogs with phenyl groups (e.g., 4a-d) exhibited 125 mg/L fungicidal activity against Alternaria solani and Phytophthora capsici, with seed germination promotion at 12.5–25 mg/L. The target compound’s sulfamoylphenyl group may offer comparable or improved bioactivity due to enhanced electron-withdrawing effects .
Biological Activity
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's structure suggests various interactions with biological systems, which are critical to understanding its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇N₃O₄S
- Molecular Weight : 359.41 g/mol
- CAS Number : 202805-07-0
The compound features a benzoisoquinoline core, which is known for its diverse biological activities, combined with a sulfamoyl group that may enhance its solubility and bioavailability.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds similar to 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide. For instance, derivatives of benzoxazepine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .
Table 1: Summary of Anti-Cancer Studies
| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 10 | Cytokine modulation |
Anti-Inflammatory Activity
The compound's structural features suggest it may inhibit pathways involved in inflammation. Compounds with similar structures have been reported to reduce the secretion of pro-inflammatory cytokines in various models. This activity is particularly relevant in chronic inflammatory diseases and cancer .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate some effectiveness against bacterial pathogens. The incorporation of a sulfamoyl group may enhance the antibacterial activity due to improved interaction with bacterial cell membranes .
Table 2: Antimicrobial Activity Overview
Case Studies
A case study involving a derivative of this compound demonstrated significant anti-cancer activity in vitro against breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to apoptosis induction confirmed by flow cytometry analysis .
Another study assessed the anti-inflammatory effects in an animal model of arthritis, where administration of the compound resulted in reduced swelling and pain scores compared to control groups. This suggests potential for therapeutic use in inflammatory conditions .
Q & A
What are the optimal synthetic routes for 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis of structurally related compounds, such as trifluoromethanesulfonate derivatives, involves multi-step reactions starting from precursors like N-hydroxy-1,8-naphthalenedicarboximide and trifluoromethanesulfonyl chloride under controlled conditions (e.g., anhydrous solvents, low temperatures). For the target compound, a plausible route includes:
- Step 1: Formation of the benzo[de]isoquinoline-1,3-dione core via cyclization of naphthalimide derivatives.
- Step 2: Alkylation or acylation to introduce the hexanamide chain.
- Step 3: Coupling with 4-sulfamoylphenyl groups via sulfonamide bond formation, using coupling agents like EDCI/HOBt.
Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography or recrystallization .
How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of aromatic protons (δ 7.5–8.5 ppm for benzo[de]isoquinoline), sulfonamide NH (~δ 10 ppm), and hexanamide chain protons (δ 1.2–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]) with an error margin <5 ppm.
- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient elution (e.g., acetonitrile/water + 0.1% TFA). Retention time and UV-Vis spectra (λ ~250–300 nm) should align with reference standards .
What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity data (e.g., IC values) may arise from differences in assay conditions, cell lines, or compound purity. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) with internal controls.
- Orthogonal Validation: Confirm activity across multiple models (e.g., in vitro enzyme inhibition, cell-based assays, and ex vivo tissue studies).
- Batch Consistency: Ensure compound purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .
How can computational modeling guide the design of derivatives with enhanced target binding affinity?
Level: Advanced
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict interactions between the compound and target proteins (e.g., carbonic anhydrase IX, linked to sulfonamide moieties). Focus on key residues (e.g., Zn coordination sites).
- QSAR Analysis: Correlate structural features (e.g., substituent electronegativity, chain length) with activity data to prioritize derivatives.
- MD Simulations: Assess binding stability over 100-ns trajectories using GROMACS to identify regions of conformational flexibility .
What are the key considerations for evaluating environmental stability and degradation pathways of this compound?
Level: Advanced
Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. Benzo[de]isoquinoline cores are prone to hydrolysis under alkaline conditions.
- Photodegradation: Expose to UV light (254 nm) and identify byproducts (e.g., sulfonic acid derivatives) using HRMS.
- Microbial Degradation: Use soil or water microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
How should researchers design dose-response studies to minimize off-target effects in vivo?
Level: Advanced
Answer:
- Pharmacokinetic Profiling: Determine ADME properties (e.g., plasma half-life, tissue distribution) in rodent models.
- Toxicogenomics: Use RNA-seq to identify off-target gene expression changes at sub-therapeutic doses.
- Positive/Negative Controls: Include reference compounds (e.g., acetazolamide for sulfonamide activity) and vehicle controls to isolate compound-specific effects .
What analytical techniques are suitable for quantifying this compound in complex biological matrices?
Level: Basic
Answer:
- LC-MS/MS: Employ a triple quadrupole mass spectrometer with ESI+ ionization for high sensitivity (LOQ <1 ng/mL). Use deuterated internal standards (e.g., -hexanamide) to correct for matrix effects.
- Sample Preparation: Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to remove interferents from plasma/tissue homogenates .
How can researchers address solubility limitations during formulation for in vivo studies?
Level: Basic
Answer:
- Co-Solvents: Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability.
- pH Adjustment: Prepare solutions at pH 7.4 (phosphate buffer) to minimize precipitation .
What mechanistic insights can be gained from studying structure-activity relationships (SAR) of this compound?
Level: Advanced
Answer:
- Sulfonamide Group: Critical for binding to metalloenzymes (e.g., carbonic anhydrase). Replace with carboxylates to assess metal coordination dependency.
- Hexanamide Chain: Modify chain length (C4–C8) to evaluate hydrophobicity vs. activity.
- Benzo[de]isoquinoline Core: Introduce electron-withdrawing groups (e.g., -NO) to enhance π-π stacking with aromatic protein residues .
How should contradictory data on metabolic clearance be reconciled across species?
Level: Advanced
Answer:
- Cross-Species Microsomal Assays: Compare hepatic clearance rates in human, rat, and mouse microsomes. Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for metabolism via inhibition studies.
- Metabolite Profiling: Use HRMS to detect species-specific metabolites (e.g., hydroxylation vs. glucuronidation).
- In Silico Extrapolation: Apply physiologically based pharmacokinetic (PBPK) models to predict human clearance from preclinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
